ソトラデコル
概要
説明
Sotradecol, known chemically as sodium tetradecyl sulfate, is an anionic surfactant and sclerosing agent. It is primarily used in the medical field to treat small, uncomplicated varicose veins in the lower extremities. The compound works by causing inflammation and thrombus formation in the treated veins, leading to their eventual obliteration .
科学的研究の応用
Sodium tetradecyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in cell biology studies to disrupt cell membranes and study cellular responses.
Medicine: Beyond its use in treating varicose veins, sodium tetradecyl sulfate is used in sclerotherapy for hemorrhoids and other vascular anomalies.
Industry: It serves as a wetting agent and emulsifier in various industrial applications
作用機序
Target of Action
Sotradecol, also known as Sodium Tetradecyl Sulfate, primarily targets the intimal endothelium of veins . The intimal endothelium is the innermost layer of cells lining the veins, playing a crucial role in vascular homeostasis .
Mode of Action
Sotradecol acts as a sclerosing agent . It works by irritating the vein’s intimal endothelium , which leads to the formation of thrombus . A thrombus is a blood clot that forms in a vein and can obstruct blood flow .
Biochemical Pathways
The irritation of the vein’s intimal endothelium by Sotradecol triggers a series of biochemical reactions that lead to thrombus formation . This thrombus then occludes, or blocks, the injected vein . The subsequent formation of fibrous tissue results in partial or complete vein obliteration .
Pharmacokinetics
It’s known that sotradecol is administered intravenously , which suggests that it is directly introduced into the bloodstream, bypassing the need for absorption from the site of administration.
Result of Action
The primary result of Sotradecol’s action is the occlusion of the injected vein . This is achieved through the formation of a thrombus and subsequent development of fibrous tissue, leading to the partial or complete obliteration of the vein . This helps decrease the dilation of enlarged veins .
Action Environment
The effectiveness of Sotradecol can be influenced by various environmental factors. Furthermore, it’s contraindicated in patients with uncontrolled systemic diseases such as diabetes, toxic hyperthyroidism, tuberculosis, asthma, neoplasm, sepsis, blood dyscrasias, and acute respiratory or skin diseases . These conditions could potentially affect the action, efficacy, and stability of Sotradecol.
生化学分析
Biochemical Properties
Sotradecol is a potent toxin for endothelial cells . Even brief exposure to low concentrations can effectively strip endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This interaction with endothelial cells is a key aspect of its role in biochemical reactions.
Cellular Effects
Sotradecol works by increasing the formation of blood clots and scar tissue inside certain types of veins . This helps decrease the dilation of enlarged veins . It is used to treat small uncomplicated varicose veins in the legs . It may cause serious side effects such as pain or swelling in one or both legs, chest pain, sudden cough, wheezing, rapid breathing, fast heart rate, or pain, itching, peeling, skin sores, or skin changes where the medicine was injected .
Molecular Mechanism
The molecular mechanism of Sotradecol involves its action as a sclerosing agent. Intravenous injection of Sotradecol causes inflammation of the intima and thrombus formation . This usually occludes the injected vein. The subsequent formation of fibrous tissue results in partial or complete vein obliteration that may or may not be permanent .
Temporal Effects in Laboratory Settings
Stroke, transient ischemic attack, myocardial infarction, and impaired cardiac function have been reported in close temporal relationship with Sotradecol administration . These events may be caused by air embolism when using the product foamed with room air (high nitrogen concentration) or thromboembolism .
Metabolic Pathways
As a sclerosing agent, it is known to cause inflammation and thrombus formation, leading to the occlusion of the injected vein .
Transport and Distribution
It is known that Sotradecol is administered intravenously as a sclerosing agent .
Subcellular Localization
Given its role as a sclerosing agent and its interactions with endothelial cells, it is likely that it interacts with these cells at the subcellular level .
準備方法
Synthetic Routes and Reaction Conditions: Sodium tetradecyl sulfate is synthesized through the sulfation of 7-ethyl-2-methyl-4-undecanol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfation: 7-ethyl-2-methyl-4-undecanol is reacted with sulfur trioxide or chlorosulfonic acid to form the corresponding sulfate ester.
Neutralization: The sulfate ester is then neutralized with sodium hydroxide to produce sodium tetradecyl sulfate.
Industrial Production Methods: In industrial settings, the production of sodium tetradecyl sulfate involves large-scale sulfation reactors where the alcohol is continuously fed and reacted with sulfur trioxide. The resulting sulfate ester is then neutralized in a controlled environment to ensure consistent product quality .
Types of Reactions:
Oxidation: Sodium tetradecyl sulfate can undergo oxidation reactions, although these are not typically relevant to its primary use as a sclerosing agent.
Reduction: Reduction reactions are also not commonly associated with sodium tetradecyl sulfate.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Nucleophiles: Sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used
類似化合物との比較
Polidocanol: Another sclerosing agent used for similar medical applications. It is less potent than sodium tetradecyl sulfate and is often used in lower concentrations.
Varithena (polidocanol foam): A foam formulation of polidocanol used for treating varicose veins.
Comparison:
Potency: Sodium tetradecyl sulfate is more potent than polidocanol, requiring lower concentrations to achieve similar effects.
Formulation: While sodium tetradecyl sulfate is typically used in liquid form, polidocanol is available as a foam (Varithena), which can provide better distribution within the vein.
Side Effects: Both compounds can cause similar side effects, including pain, inflammation, and allergic reactions.
Sotradecol’s unique combination of potency and surfactant properties makes it a valuable tool in both medical and industrial applications, distinguishing it from other sclerosing agents.
生物活性
Sotradecol, also known as sodium tetradecyl sulfate (STS), is an anionic surfactant primarily used in sclerotherapy to treat varicose veins and lymphatic malformations. Its biological activity encompasses a range of mechanisms, including antimicrobial properties, endothelial cell toxicity, and its role in inducing a hypercoagulable state. This article reviews the biological activity of Sotradecol based on diverse research findings, including case studies and clinical evaluations.
Sotradecol acts as a potent sclerosing agent by damaging the endothelial cells lining blood vessels. This damage leads to thrombosis and subsequent fibrosis, effectively obliterating the target vessel. Key mechanisms include:
- Endothelial Cell Toxicity : Sotradecol is known to strip endothelial cells even at low concentrations, exposing thrombogenic surfaces that promote clot formation .
- Induction of Hypercoagulability : It may inhibit protein C, contributing to a hypercoagulable state and enhancing platelet aggregation .
- Antimicrobial Activity : Recent studies have suggested that Sotradecol possesses intrinsic antimicrobial properties, particularly against certain strains of Staphylococcus aureus, where it has shown to reduce methicillin resistance .
Clinical Applications
Sotradecol is utilized in various clinical settings, particularly for treating vascular anomalies such as lymphatic malformations (LMs) and varicose veins. Below are summarized findings from notable studies:
1. Sclerotherapy for Lymphatic Malformations
A retrospective study involving 38 children treated with Sotradecol for head and neck LMs reported:
- Complete Resolution : 51.7% of patients achieved complete resolution.
- Moderate Improvement : 27.6% showed moderate improvement.
- No Response : 20.7% did not respond to treatment.
- Complications were minor and comparable across different sclerosants used .
2. Sclerotherapy for Varicose Veins
A study evaluating the histological effects of varying concentrations of Sotradecol found:
- Concentrations of 0.15% STS were effective with minimal histological changes.
- Higher concentrations (≥0.2%) led to significant endothelial damage.
- The study concluded that lower concentrations provided a balance between efficacy and safety .
Case Study 1: Orbital Lymphatic Malformation
In a series involving six patients with orbital lymphatic malformations treated with Sotradecol:
- All patients showed a reduction in orbital mass volume post-treatment.
- Total regression of proptosis was observed in three cases.
- Follow-up durations ranged from six months to four years without serious complications .
Case Study 2: Efficacy in Varicose Vein Treatment
A comprehensive review highlighted various studies on the efficacy of Sotradecol in treating varicose veins:
Study | Sclerosant | Patients | Average Age | Follow-Up Duration | Results | Complications |
---|---|---|---|---|---|---|
Kok 2012 | 3% STS | 51 | 10.9 | 2.7 years | 23% excellent results | Skin necrosis |
Stimpson 2012 | 3% STS | 12 | 7 | 28 months | 33% complete resolution | Minor bleeding |
Current Study | 3% STS | 13 | 18.2 | 6.6 months | Complete resolution in 30.8% | Pain, edema |
This table summarizes the results from various studies demonstrating the effectiveness of Sotradecol in treating vascular conditions while noting the types of complications encountered.
特性
IUPAC Name |
sodium;tetradecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUIQOIQVMNQAP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042416 | |
Record name | Sodium myristyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-50-0 | |
Record name | Sodium myristyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetradecanol, 1-(hydrogen sulfate), sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium myristyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM MYRISTYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X50FW96YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sotradecol, when injected intra-arterially, causes extensive endothelial denudation and mural necrosis of the arteries, leading to coagulation necrosis of the surrounding tissue []. This results in immediate thrombosis and complete occlusion of the targeted artery.
A: Sotradecol causes complete renal parenchymal destruction through its direct cytotoxic action on the arterial wall, blood cell elements, and the parenchyma itself []. This leads to tissue necrosis and eventual obliteration of the targeted organ, as seen in studies involving canine kidneys.
ANone: While this specific information is not explicitly mentioned within the provided research, chemical databases identify Sotradecol as sodium tetradecyl sulfate with the molecular formula C14H29NaO4S and a molecular weight of 316.42 g/mol.
A: Yes, research shows Sotradecol's compatibility with several materials for embolization procedures. It's been successfully combined with Gelfoam [, ], Avitene [], and chitosan hydrogel [, ], enhancing their occlusive properties and prolonging embolization effects.
ANone: This section is not applicable, as the provided research does not discuss any catalytic properties or applications of Sotradecol.
ANone: This section is not applicable, as the provided research does not include information on computational studies related to Sotradecol.
ANone: This section is not applicable, as the provided research does not delve into SAR studies of Sotradecol or its analogues.
A: Based on histological evaluations and clinical correlation, a concentration of 0.15% Sotradecol is recommended for treating 0.8 mm to 1 mm leg telangiectasia []. This concentration effectively eliminates telangiectasia while minimizing potential side effects.
ANone: This section is not applicable, as the provided research focuses primarily on the experimental and clinical applications of Sotradecol and does not delve into specific SHE regulations.
ANone: This section is not applicable, as the research provided does not contain data on ADME or comprehensive in vivo activity and efficacy beyond specific applications.
A: Research highlights Sotradecol's use in treating various conditions, including varicose veins [, , , , ], telangiectasia [, ], venous malformations [, , , ], and hemorrhoids []. Its efficacy in these applications has been demonstrated in both animal models and human clinical trials.
A: Studies show that sclerotherapy with Sotradecol is an effective treatment for varicose veins, particularly in cases where the saphenous vein and its tributaries are not involved []. A study involving 253 patients with superficial varicose veins treated with 3% Sotradecol showed promising results, with the majority experiencing significant vein subsidence and minimal complications [].
A: The Perthes' test is essential before initiating Sotradecol sclerotherapy to rule out the possibility of deep vein thrombosis []. This ensures that the treatment is administered safely and effectively.
A: While both agents are used, experience suggests that Sotradecol might yield slightly less favorable outcomes compared to ethanol embolization for these malformations []. This highlights the importance of careful case selection and consideration of alternative treatments.
ANone: This section is not applicable as the provided research does not explore resistance mechanisms related to Sotradecol.
A: While generally considered safe, potential complications of Sotradecol sclerotherapy can include hyperpigmentation at the injection site, temporary induration of treated veins, and in some cases, nodular thrombolic lesions [].
A: While rare, there is a risk of nerve damage, as evidenced by a case where a patient developed transient neuropraxia of the superficial branch of the radial nerve following treatment of hand veins with Sotradecol []. This underscores the importance of careful injection technique and awareness of anatomical structures.
A: Terminal interruption of the reflux source (TIRS) is a new technique where 1% Sotradecol foam is injected under ultrasound guidance into specific venous branches near the ulcer bed []. This targeted approach aims to reduce venous hypertension locally, promoting ulcer healing.
ANone: This section is not applicable, as the provided research does not mention any specific biomarkers associated with Sotradecol treatment.
ANone: This section is not applicable as the provided research focuses on clinical applications and outcomes rather than specific analytical techniques for Sotradecol characterization.
ANone: This section is not applicable, as the provided research does not delve into the environmental impact of Sotradecol.
ANone: This section is not applicable as the research provided does not contain information on the dissolution and solubility properties of Sotradecol.
ANone: This section is not applicable as the research provided does not focus on analytical method validation for Sotradecol.
A: Research suggests significant variations in concentration and the presence of impurities in compounded STS compared to FDA-approved Sotradecol []. These inconsistencies may lead to less predictable clinical outcomes.
A: Studies show that compounded STS may lead to a higher frequency of incomplete ablation and potentially lower primary closure rates compared to FDA-approved Sotradecol []. These findings underscore the importance of using pharmaceutical-grade, FDA-approved sclerosants for optimal patient safety and treatment efficacy.
ANone: This section is not applicable as the provided research does not discuss the immunogenic potential of Sotradecol.
ANone: This section is not applicable as the provided research does not delve into drug-transporter interactions related to Sotradecol.
ANone: This section is not applicable, as the provided research does not explore the potential of Sotradecol to induce or inhibit drug-metabolizing enzymes.
A: Alternatives to Sotradecol sclerotherapy for varicose veins include other sclerosing agents like Polidocanol [], compression therapy, and surgical interventions like vein stripping or ligation [].
ANone: This section is not applicable, as the provided research does not address the recycling or waste management aspects of Sotradecol.
ANone: This section is not applicable, as the provided research does not specify research infrastructure or resources uniquely associated with Sotradecol.
A: Sotradecol, a sodium tetradecyl sulfate solution, has been recognized for its effectiveness and safety in sclerotherapy for varicose veins for over five decades [].
A: The research showcases the cross-disciplinary nature of Sotradecol applications, spanning across fields like interventional radiology [, , ], vascular surgery [, ], dermatology [, ], and otolaryngology []. This highlights the collaborative efforts in utilizing Sotradecol for diverse medical conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。